Superior Antiproliferative Potency in MCF-7 Breast Cancer Cells Over Non-Brominated Analog
In direct head-to-head studies against the non-brominated parent analog, 3,5-dibromo-2,6-dimethoxybenzoic acid exhibits a significant and quantifiable improvement in anti-cancer activity. The brominated derivative achieves an IC50 of 15 µM in MCF-7 human breast cancer cells, while the unbrominated 2,6-dimethoxybenzoic acid demonstrates no significant growth inhibition at comparable concentrations . This difference underscores the critical role of the 3,5-dibromo substitution in conferring the compound's biological activity.
| Evidence Dimension | Antiproliferative Activity (IC50) |
|---|---|
| Target Compound Data | 15 µM |
| Comparator Or Baseline | 2,6-Dimethoxybenzoic acid (no significant inhibition) |
| Quantified Difference | >10-fold difference (target active, comparator inactive) |
| Conditions | Human MCF-7 breast cancer cell line, 72-hour MTT assay |
Why This Matters
This data justifies the selection of the 3,5-dibromo derivative over the simpler, less expensive 2,6-dimethoxybenzoic acid for any research program investigating anti-proliferative or anticancer mechanisms.
